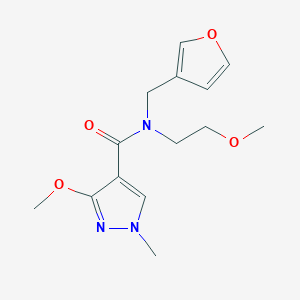![molecular formula C7H13Cl2N3 B3004806 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride CAS No. 2411180-15-7](/img/structure/B3004806.png)
5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride" is a heterocyclic chemical that is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis routes for related compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in several papers. For instance, a microwave-assisted, palladium-catalyzed C-H heteroarylation protocol was developed for the synthesis of a novel heterocyclic compound with a pyrazole core, which could potentially be adapted for the synthesis of "5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride" . Additionally, the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation of tosylhydrazones suggests a method that might be relevant for constructing the pyrazole ring in the target compound .
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are characterized by their heterocyclic cores and the substituents attached to them. For example, the crystal structures of iron complex salts of pyrazole derivatives exhibit intermolecular hydrogen bonding and various topologies . The structure of a 2H-pyrazolo[4,3-c]pyridine derivative shows a dihydropyrazole ring adopting an envelope conformation, which could be similar to the conformational properties of "5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride" .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is influenced by their substituents and the electronic properties of the core. For instance, the synthesis of 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives and their antimycobacterial activity demonstrate the potential for bioactive reactions . The conversion of 5-chloroethylpyrazolo[3,4-b]pyridines to tricyclic pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines by treating with primary amines indicates the possibility of further functionalization of the pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are diverse and depend on their specific structures. For example, the photoluminescent properties of mononuclear complexes with pyrazole ligands suggest that "5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride" may also exhibit interesting optical properties . Quantum mechanical and spectroscopic investigations provide insights into the electronic, NMR, and vibrational properties of these compounds, which could be relevant for understanding the properties of the target compound .
Applications De Recherche Scientifique
Photoreactions in Pyrazole Derivatives
Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, revealing three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. This study highlights the complex photochemical behavior of pyrazole derivatives (Vetokhina et al., 2012).
Antiproliferative Potential
Ananda et al. (2017) synthesized novel pyrazole derivatives and tested their antiproliferative effects on various cancer cell lines. One compound exhibited significant cytotoxic effects against breast cancer and leukemia cells, indicating the potential of pyrazole derivatives in cancer treatment (Ananda et al., 2017).
Optical Properties
Ge et al. (2014) synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives and studied their fluorescence spectral characteristics. The research enhances the understanding of the optical properties of pyrazole-based compounds (Ge et al., 2014).
Antimycobacterial Activity
Mamolo et al. (2001) synthesized 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives and demonstrated their interesting activity against strains of Mycobacterium tuberculosis, highlighting the potential of pyrazole derivatives in tuberculosis treatment (Mamolo et al., 2001).
Antibacterial and Antioxidant Activities
Lynda (2021) explored the antibacterial and antioxidant activities of pyrazole derivatives, finding moderate activities against various bacteria and free radicals. This study suggests the utility of these compounds in antimicrobial and antioxidant applications (Lynda, 2021).
Continuous-Flow Aldol Reactions
Bortolini et al. (2012) developed a method using 5-(Pyrrolidin-2-yl)tetrazole functionalized silica for continuous-flow aldol reactions, demonstrating an environmentally benign approach with good stereoselectivities (Bortolini et al., 2012).
Propriétés
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROSQRQLJYJCY-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)
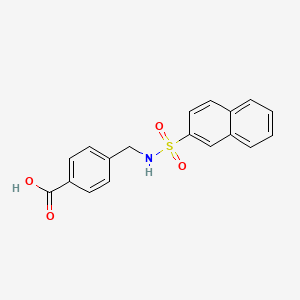
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)
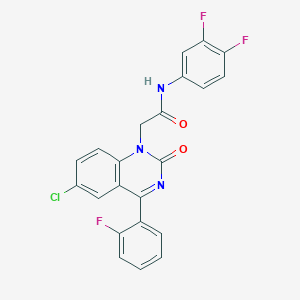
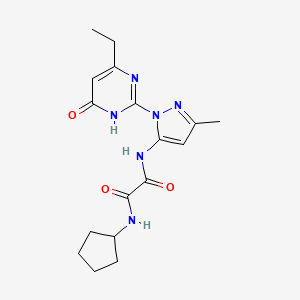
![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)
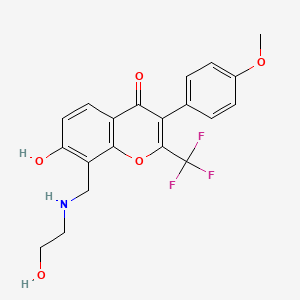
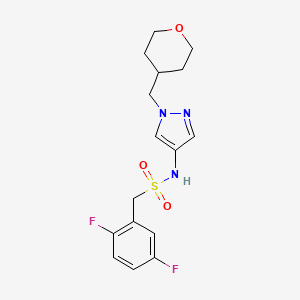
![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)

